molecular formula C17H25N3O4 B11954274 Carbobenzyloxy-beta-alanyl-L-leucinamide

Carbobenzyloxy-beta-alanyl-L-leucinamide

Cat. No.: B11954274
M. Wt: 335.4 g/mol
InChI Key: HHFWPOMJFUCREU-UHFFFAOYSA-N
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Description

Carbobenzyloxy-beta-alanyl-L-leucinamide is a synthetic peptide derivative characterized by a carbobenzyloxy (Cbz) protective group attached to β-alanine, which is further linked to L-leucinamide. This compound belongs to a class of protease inhibitors designed to target viral enzymes, particularly the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7) . Its structure integrates a benzyloxycarbonyl group for enhanced stability and a leucinamide moiety for substrate mimicry, enabling competitive inhibition of protease activity. The β-alanine spacer provides conformational flexibility, optimizing binding to the enzyme's catalytic pocket .

Properties

IUPAC Name

benzyl N-[3-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-oxopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-12(2)10-14(16(18)22)20-15(21)8-9-19-17(23)24-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H2,18,22)(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFWPOMJFUCREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbobenzyloxy-beta-alanyl-L-leucinamide typically involves the protection of the amino group of leucine with a carbobenzyloxy (Cbz) group. This is followed by the coupling of beta-alanine to the protected leucine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves the deprotection of the Cbz group to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxy-beta-alanyl-L-leucinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbobenzyloxy-beta-alanyl-L-leucinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbobenzyloxy-beta-alanyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

  • The N3 inhibitor exhibits superior binding affinity (-8.5 kcal/mol) compared to this compound derivatives, attributed to its isoxazole ring and pyrrolidinylmethyl group, which enhance hydrophobic stacking in the Mpro pocket .
  • ALD, while structurally similar, shows reduced efficacy against SARS-CoV-2 due to its specificity for papain-like proteases rather than Mpro .

Stereochemical Specificity

The L-configuration of leucinamide is critical for activity. Evidence shows that D-leucinamide fails to induce phosphorylation of p70S6K in Xenopus laevis oocytes, while L-leucinamide exhibits significant bioactivity .

Pharmacokinetic and Toxicity Profiles

ADMET Comparison :

Parameter This compound N3 Inhibitor Lopinavir
LogP (Lipophilicity) 2.1 1.8 4.5
Solubility (mg/mL) 0.12 0.09 0.03
CYP3A4 Inhibition Moderate Low High
Ames Test (Mutagenicity) Negative Negative Negative

Insights :

  • This compound has moderate lipophilicity (LogP 2.1), balancing membrane permeability and solubility better than Lopinavir .
  • Unlike Lopinavir, it shows low CYP3A4 inhibition, reducing drug-drug interaction risks .

Molecular Dynamics and Binding Stability

Simulations reveal that this compound forms stable hydrogen bonds with Mpro’s His41 and Ser144, achieving a root-mean-square deviation (RMSD) of 1.9 Å over 100 ns. In contrast, the N3 inhibitor maintains a lower RMSD (1.5 Å) due to additional π-π interactions with Phe140 .

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